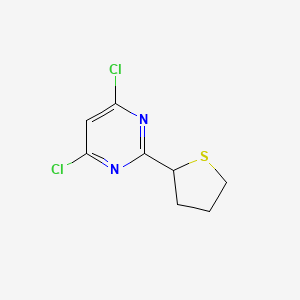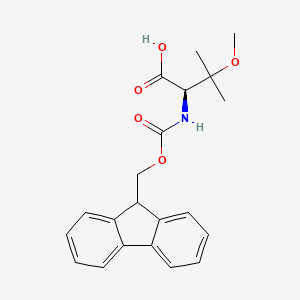
3-Amino-6-phenylhex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-phenylhex-5-enoic acid is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of an amino group, a phenyl group, and a double bond within its hexenoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylhex-5-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzene and hexenoic acid derivatives.
Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Amino Group Introduction: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone intermediate is treated with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, where a suitable leaving group is eliminated from the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to carry out the reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
3-Amino-6-phenylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Alkylated or acylated derivatives
科学的研究の応用
3-Amino-6-phenylhex-5-enoic acid finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-6-phenylhex-5-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-6-phenylhexanoic acid: Lacks the double bond present in 3-Amino-6-phenylhex-5-enoic acid.
3-Amino-6-phenylhex-5-ynoic acid: Contains a triple bond instead of a double bond.
This compound hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to the presence of both an amino group and a phenyl group along with a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(E)-3-amino-6-phenylhex-5-enoic acid |
InChI |
InChI=1S/C12H15NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9,13H2,(H,14,15)/b7-4+ |
InChIキー |
BYMYELCZQGMMKN-QPJJXVBHSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/CC(CC(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


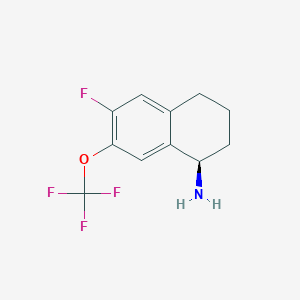
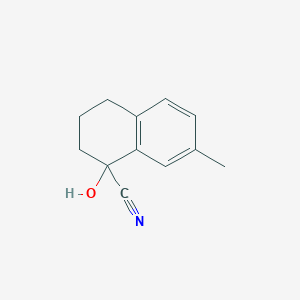
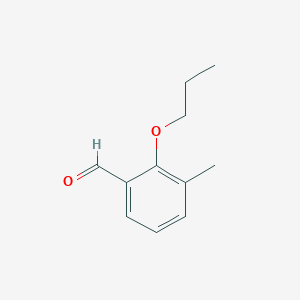
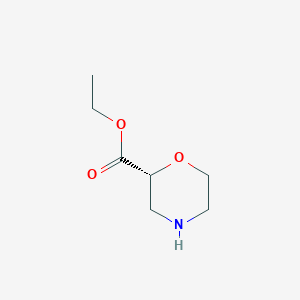
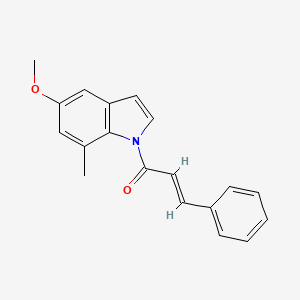
![Benzo[b]thiophen-3-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B15219743.png)
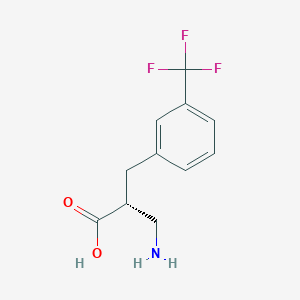
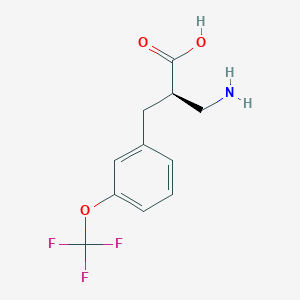
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)

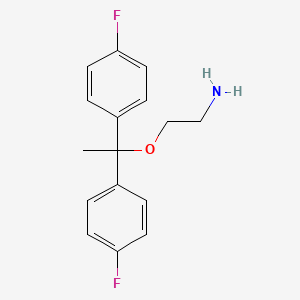
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
